Olivoretin E is primarily derived from the marine sponge species Discodermia calyx, which has been shown to produce a variety of bioactive compounds through its symbiotic relationships with specific bacteria, particularly Entotheonella species. These bacteria are responsible for the biosynthesis of several natural products found in sponges, including Olivoretin E .
Olivoretin E falls under the category of natural products and is further classified as a secondary metabolite. It belongs to the larger family of indole alkaloids, which are known for their diverse pharmacological properties.
The synthesis of Olivoretin E can be approached through various methods, including total synthesis and biosynthetic pathways. The latter involves utilizing the metabolic machinery of the producing organism, often employing polyketide synthase and nonribosomal peptide synthetase pathways.
The biosynthesis typically involves:
Recent studies have utilized metagenomic analysis to identify gene clusters responsible for the production of Olivoretin E, revealing insights into its biosynthetic origins .
The molecular structure of Olivoretin E consists of a complex arrangement featuring an indole ring system, which is characteristic of many alkaloids. The structure can be depicted as follows:
The structural data includes:
Olivoretin E can participate in various chemical reactions typical for indole derivatives, including:
The reactivity profile is influenced by the presence of nitrogen atoms in the indole structure, which can engage in hydrogen bonding and coordination with metal ions, potentially affecting its stability and reactivity .
Olivoretin E exerts its biological effects primarily through modulation of protein kinase C activity. Protein kinase C is involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis.
Research indicates that Olivoretin E may act as an inhibitor or modulator of specific protein kinase C isoforms, influencing downstream signaling pathways that are critical for cellular responses to external stimuli .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize these properties accurately .
Olivoretin E has potential applications in:
Olivoretin E production is taxonomically restricted to specific lineages within the Streptoverticillium genus, notably S. olivoreticuli subsp. olivoreticuli and S. blastmyceticum NA34-17 [1] [4]. Comparative genomic analyses indicate these strains share conserved secondary metabolite biosynthetic islands absent in non-producing relatives. The subspecies olivoreticuli exhibits a distinct chemotype characterized by simultaneous production of Olivoretins A–E and des-O-methylolivoretin C, suggesting evolutionary specialization for indolactam diversification [1]. Notably, reclassification efforts using gyrB gene sequencing confirm S. olivoreticuli's phylogenetic divergence from teleocidin-producing Streptomyces spp., underscoring genus-specific adaptations in alkaloid biosynthesis [4].
Table 1: Teleocidin-Related Metabolites from Streptoverticillium spp.
Compound | Producing Strain | Structural Features |
---|---|---|
Olivoretin A | S. olivoreticuli subsp. olivoreticuli | 14-O-methylteleocidin B analog |
Olivoretin B | S. olivoreticuli subsp. olivoreticuli | Unmodified indolactam core |
Olivoretin C | S. olivoreticuli subsp. olivoreticuli | Oxidized C10 side chain |
Olivoretin D | S. olivoreticuli subsp. olivoreticuli | Identical to teleocidin B |
Olivoretin E | S. olivoreticuli subsp. olivoreticuli | C-geranylated indolactam-V derivative |
Des-O-methylolivoretin C | S. blastmyceticum NA34-17 | Demethylated Olivoretin C variant |
Olivoretin E biosynthesis initiates with the assembly of the indolactam-V scaffold—a conserved precursor shared with teleocidins. This core arises via a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) system that condenses L-tryptophan, L-valine, and L-methionine derivatives [1] [3]. Key transformations include:
Enzyme kinetics studies reveal the geranyltransferase exhibits >50-fold selectivity for indolactam-V over alternative alkaloid acceptors, explaining the strain-specific metabolite profile [3].
The biosynthetic gene cluster (BGC) for Olivoretin E resides within a 25-kb genomic locus in S. olivoreticuli, sharing organizational homology with the tle (teleocidin) and lbv (lyngbyatoxin) clusters [1] [9]. Core components include:
Table 2: Predicted Gene Functions in the Olivoretin E Biosynthetic Cluster
Gene | Predicted Function | Homology | Role in Biosynthesis |
---|---|---|---|
olvA | Bimodular NRPS | tleA (80% identity) | Indolactam-V scaffold assembly |
olvB | Polyketide synthase (KS-AT-ACP) | pksI (65% identity) | Alkyl side chain elongation |
olvC | Geranyltransferase | tleD (75% identity) | C7-prenylation of indolactam-V |
olvR | LuxR-type transcriptional regulator | adpA (60% identity) | Cluster expression activation |
olvT | ABC transporter | tleT (82% identity) | Metabolite efflux |
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